molecular formula C17H15FO6 B15160923 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid CAS No. 677323-77-2

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid

Cat. No.: B15160923
CAS No.: 677323-77-2
M. Wt: 334.29 g/mol
InChI Key: DXIPFOQNKINBRU-UHFFFAOYSA-N
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Description

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid is a complex organic compound characterized by its unique chemical structure. This compound features a benzoyl group substituted with fluoro, methoxy, and methoxymethoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Friedel-Crafts Acylation: This step introduces the benzoyl group onto the aromatic ring. The reaction is typically carried out using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced using methanol in the presence of an acid catalyst.

    Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid
  • 3-Fluoro-4-methoxyphenylboronic acid
  • 2-(Trifluoromethyl)benzoic acid

Uniqueness

4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

677323-77-2

Molecular Formula

C17H15FO6

Molecular Weight

334.29 g/mol

IUPAC Name

4-[2-fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid

InChI

InChI=1S/C17H15FO6/c1-22-9-24-12-7-8-13(23-2)15(18)14(12)16(19)10-3-5-11(6-4-10)17(20)21/h3-8H,9H2,1-2H3,(H,20,21)

InChI Key

DXIPFOQNKINBRU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)OC)F)C(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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